molecular formula C6H7Br2N3O2 B8418738 3,5-dibromo-1-propyl-4-nitro-1H-pyrazole

3,5-dibromo-1-propyl-4-nitro-1H-pyrazole

Cat. No. B8418738
M. Wt: 312.95 g/mol
InChI Key: JTFRQHHKXBTICY-UHFFFAOYSA-N
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Patent
US07285136B2

Procedure details

A mixture of 1-propyl-3,5-dibromo-4-nitropyrazole (19.4 g, 62 mmol), EtOH (500 ml) and benzylamine (40 g, 373 mmol) was refluxed for 15 hours. The reaction medium was concentrated to the maximum under reduced pressure. The residue was suspended in EtOAc (100 ml ), the insoluble part was separated out by filtration and the filtrate was evaporated to dryness. The black oil obtained was purified by column chromatography (eluent: EtOAc/hexane) to give the benzyl(5-bromo-4-nitro-2-propyl-2H-pyrazol-3-yl)amine in the form of a yellow solid (9 g; 29%) from 3,5-dibromo-4-nitropyrazole.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]1[C:8]([Br:9])=[C:7]([N+:10]([O-:12])=[O:11])[C:6]([Br:13])=[N:5]1)[CH2:2][CH3:3].[CH2:14]([NH2:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CCO>[CH2:14]([NH:21][C:8]1[N:4]([CH2:1][CH2:2][CH3:3])[N:5]=[C:6]([Br:13])[C:7]=1[N+:10]([O-:12])=[O:11])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Br:9][C:8]1[C:7]([N+:10]([O-:12])=[O:11])=[C:6]([Br:13])[NH:5][N:4]=1

Inputs

Step One
Name
Quantity
19.4 g
Type
reactant
Smiles
C(CC)N1N=C(C(=C1Br)[N+](=O)[O-])Br
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
500 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 15 hours
Duration
15 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction medium was concentrated to the maximum under reduced pressure
CUSTOM
Type
CUSTOM
Details
the insoluble part was separated out by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The black oil obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (eluent: EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1N(N=C(C1[N+](=O)[O-])Br)CCC
Name
Type
product
Smiles
BrC1=NNC(=C1[N+](=O)[O-])Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.